
KJ Pyr 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KJ Pyr 9 ist ein niedermolekularer Inhibitor, der aus einer Kröhnke-Pyridin-Bibliothek identifiziert wurde. Es ist bekannt für seine potente Hemmung des MYC-Transkriptionsfaktors, der an der Regulation von Zellwachstum, Differenzierung, Stoffwechsel und Apoptose beteiligt ist. MYC ist in verschiedenen menschlichen Krebsarten häufig überexprimiert, was es zu einem wichtigen Ziel für die Krebstherapie macht .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von kommerziell erhältlichen Vorstufen ausgehen. Der Syntheseweg beinhaltet die Bildung eines Pyridinrings, gefolgt von der Einführung verschiedener Substituenten, um die gewünschte Struktur zu erreichen. Die wichtigsten Schritte umfassen:
Bildung des Pyridinrings: Dies wird typischerweise durch eine Kröhnke-Pyridin-Synthese erreicht, die die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniumacetat beinhaltet.
Einführung von Substituenten: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Pyridinring eingeführt, wobei häufig Reagenzien wie Halogenide und organometallische Verbindungen verwendet werden.
Wirkmechanismus
Target of Action
KJ Pyr 9 is a novel small molecule inhibitor that primarily targets the c-Myc transcription factor . c-Myc is a transcription factor that belongs to the basic-helix-loop-helix-leucine zipper (bHLHZip) family present in the cell nucleus, where it acts to regulate cell growth, differentiation, metabolism, and death . It is frequently dysregulated in many human cancers .
Mode of Action
This compound functions as an inhibitor of c-Myc in biochemical assays, in cells, and in xenograft experiments . In vitro, this compound binds to c-Myc as well as c-Myc/Max dimers and can disrupt the binding of c-Myc/Max dimers with E-box DNA . In cells, c-Myc/Max dimerization can be disrupted as demonstrated by protein fragment complementation assays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the c-Myc/Max/Mxd network . To fold and become transcriptionally active, c-Myc must first heterodimerize with Max, a process governed by the coiling of their bHLHZip domains . Once dimerized, the c-Myc/Max complex acts as a master transcriptional regulator by binding via its basic region to a specific DNA consensus sequence CANNTG, known as the Enhancer-box (E-box) . This compound disrupts this process, thereby inhibiting the transcriptional targets of c-Myc .
Pharmacokinetics
This compound has sufficient pharmacokinetic properties to penetrate tissue and prevent tumor growth . It cannot reduce existing tumors; its inability to decrease tumor size may be due to residual c-myc activity as an effect of incomplete c-myc inhibition .
Result of Action
The result of this compound’s action is the inhibition of c-Myc-dependent cancer cell line proliferation in vitro . It also inhibits the growth of MDA-MB-231 breast cancer cell xenografts in mice . In vivo, this compound effectively blocks the growth of a xenotransplant of c-Myc-amplified human cancer cells .
Vorbereitungsmethoden
KJ Pyr 9 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves the formation of a pyridine ring, followed by the introduction of various substituents to achieve the desired structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a Kröhnke pyridine synthesis, which involves the condensation of an aldehyde with a β-ketoester in the presence of ammonium acetate.
Introduction of substituents: Various substituents are introduced to the pyridine ring through nucleophilic substitution reactions, often using reagents such as halides and organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
KJ Pyr 9 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyridinring einführen. Häufige Reagenzien sind Halogenide und organometallische Verbindungen.
Wissenschaftliche Forschungsanwendungen
In Vitro Applications
In laboratory settings, KJ Pyr 9 has been extensively studied for its effects on various cancer cell lines:
- Breast Cancer : The compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells, a cell line known for high MYC expression .
- Other Cancer Types : this compound has shown effectiveness against other MYC-dependent malignancies, inhibiting oncogenic transformation in cell culture models .
The specificity of this compound is noteworthy; it primarily affects MYC-induced transformations while sparing normal cells and having minimal effects on other unrelated oncogenes .
In Vivo Applications
This compound has also been evaluated in animal models:
- Xenograft Studies : In vivo experiments demonstrated that this compound can effectively block the growth of xenografts derived from MYC-amplified human cancer cells. This highlights its potential as a therapeutic agent in treating cancers characterized by MYC overexpression .
Case Study 1: Breast Cancer Models
In a study involving MDA-MB-231 xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This study emphasized the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors associated with MYC dysregulation .
Case Study 2: Comparative Efficacy
This compound was compared with other MYC inhibitors in various experimental setups. It consistently demonstrated superior efficacy in inhibiting MYC-driven cell proliferation at lower concentrations than traditional inhibitors like 10058-F4 and others . This comparative analysis underscores the unique properties of this compound as a selective inhibitor.
Vergleich Mit ähnlichen Verbindungen
KJ Pyr 9 ist unter MYC-Inhibitoren aufgrund seiner hohen Affinität und Spezifität für den MYC-MAX-Komplex einzigartig. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, und seine potente Antikrebsaktivität in vivo, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht .
Biologische Aktivität
KJ Pyr 9 is a small-molecule inhibitor specifically targeting the MYC oncogene, a critical player in various cancers. This compound has garnered attention due to its ability to disrupt MYC-MAX interactions, inhibit MYC-driven transcriptional activity, and reduce tumor cell proliferation in various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound operates primarily by binding to the MYC protein with high affinity (Kd = 6.5 nM) and disrupting its interaction with MAX, another protein essential for MYC's transcriptional function. This inhibition is crucial because the MYC-MAX complex is responsible for activating numerous genes involved in cell growth and proliferation. The compound's mechanism has been elucidated through various biochemical assays, including fluorescence polarization and protein fragment complementation assays, which demonstrate its capacity to hinder MYC-induced oncogenic transformation in cell cultures and animal models .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines that overexpress MYC. For instance, it has been reported to significantly reduce the growth of MDA-MB-231 breast cancer cells, which are known to be driven by MYC activity. The compound's specificity for MYC over other oncogenic pathways has been highlighted, indicating minimal effects on unrelated oncoproteins such as Src and Jun .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | Effect of this compound | Reference |
---|---|---|
MDA-MB-231 | Significant inhibition | |
P493-6 (MYC-dependent) | Reversion of transcriptional signature | |
Avian tumor cells | High specificity for MYC inhibition |
In Vivo Studies
This compound has also been evaluated in vivo using xenograft models. In these studies, this compound demonstrated a robust ability to inhibit tumor growth in mice bearing MYC-amplified human cancer xenografts. The compound's effectiveness was attributed not only to its ability to disrupt MYC-MAX interactions but also to its brain penetrant properties, making it a potential candidate for treating brain tumors associated with MYC overexpression .
Table 2: In Vivo Efficacy of this compound
Model | Tumor Type | Result | Reference |
---|---|---|---|
Xenograft in mice | Breast cancer (MDA-MB-231) | Tumor growth inhibition | |
Xenograft in mice | MYC-amplified tumors | Significant reduction in size |
Case Studies and Clinical Relevance
Although this compound has shown promising results in preclinical studies, its clinical applicability is limited by certain pharmacological properties. Research indicates that while this compound effectively inhibits MYC activity, it lacks the drug-like qualities necessary for clinical development, such as favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Nevertheless, ongoing research aims to optimize the this compound scaffold to enhance its pharmacokinetic properties without compromising its affinity for MYC. Future studies may explore combination therapies where this compound is used alongside other agents targeting different pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDVYCKFQYVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.